2-Bromo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-acetamide
Description
2-Bromo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide is a brominated acetamide derivative characterized by a unique substitution pattern. Its structure consists of a bromoacetamide backbone, where the nitrogen atom is attached to a phenyl ring substituted at the 2-position with a pyrrolidinylcarbonyl group. 1).
The compound is likely synthesized through nucleophilic substitution reactions, similar to other bromoacetamide intermediates described in the literature. For instance, outlines a general procedure for synthesizing bromoacetamides by reacting bromoacetyl bromide with substituted anilines or benzylamines . The pyrrolidinylcarbonyl substituent may be introduced via coupling reactions, as seen in , where a pyrrolidine-derived intermediate was used in spiro oxazolidinedione synthesis .
While direct biological data for this compound are absent in the provided evidence, structurally related bromoacetamides have demonstrated roles as pharmaceutical intermediates or bioactive agents. For example, bromoacetamide derivatives serve as key precursors in synthesizing kinase inhibitors () and anti-trypanosomal agents () .
Properties
IUPAC Name |
2-bromo-N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c14-9-12(17)15-11-6-2-1-5-10(11)13(18)16-7-3-4-8-16/h1-2,5-6H,3-4,7-9H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBOUIDSQYZNEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of N-[2-(1-pyrrolidinylcarbonyl)phenyl]-acetamide
- The starting material typically involves an aniline derivative (2-aminophenyl) functionalized with a pyrrolidinylcarbonyl group.
- This intermediate is prepared by acylation of 2-aminophenyl with a pyrrolidinylcarbonyl chloride or by coupling with pyrrolidinone derivatives using standard peptide coupling reagents.
- The acetamide moiety is introduced by reaction with acetic anhydride or acetyl chloride under mild conditions.
Bromination to Form this compound
- The bromination step involves treating the N-[2-(1-pyrrolidinylcarbonyl)phenyl]-acetamide with bromine or a bromine equivalent (e.g., N-bromosuccinimide) in an inert solvent such as dichloromethane or chloroform.
- The reaction is typically carried out at low temperature (0–5 °C) to prevent over-bromination or side reactions.
- Potassium carbonate or another mild base may be used to neutralize the generated hydrogen bromide and drive the reaction to completion.
- The product is isolated by extraction, washing, drying, and purification via flash chromatography.
Experimental Protocol (Analogous Example from Related Compounds)
The following protocol is adapted from the synthesis of 2-bromo-N-(p-chlorophenyl) acetamide derivatives, which share a similar acetamide bromination chemistry:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | 2-Aminophenyl derivative + pyrrolidinylcarbonyl chloride, base (e.g., pyridine), solvent (e.g., dichloromethane), room temperature | Formation of N-[2-(1-pyrrolidinylcarbonyl)phenyl]-acetamide intermediate |
| 2 | N-[2-(1-pyrrolidinylcarbonyl)phenyl]-acetamide + Br2 (bromine) or NBS, solvent (CH2Cl2), 0–5 °C, base (K2CO3) | Bromination at the 2-position of acetamide |
| 3 | Work-up: extraction with ethyl acetate, wash with water, dry over MgSO4, purification by flash chromatography | Isolation of pure this compound |
Research Findings and Notes on Preparation
- The presence of the bromine atom enhances the reactivity of the acetamide, enabling further substitution reactions useful in medicinal chemistry and proteomics research.
- Bromination is selective and requires careful control of reaction parameters to avoid dibromination or degradation of the pyrrolidinylcarbonyl group.
- Analogous compounds such as 2-bromo-N-(p-chlorophenyl) acetamide have been synthesized with yields around 60–80% using similar bromination and amination protocols.
- Spectral data (1H NMR, 13C NMR, GC-MS) confirm the successful introduction of bromine and retention of the pyrrolidinylcarbonyl moiety.
Comparative Table of Related Compounds and Their Preparation
| Compound | Key Structural Feature | Preparation Notes | Yield Range |
|---|---|---|---|
| This compound | Bromine at 2-position, pyrrolidinylcarbonyl substituent | Bromination of N-[2-(1-pyrrolidinylcarbonyl)phenyl]-acetamide with Br2 under mild conditions | ~60–80% (estimated) |
| N-[2-(1-pyrrolidinylcarbonyl)phenyl]-acetamide | No bromine | Acylation of 2-aminophenyl derivative with pyrrolidinylcarbonyl chloride | High yield |
| 2-Bromo-N-(p-chlorophenyl) acetamide | Bromine at 2-position, p-chlorophenyl substituent | Bromination of N-(p-chlorophenyl)acetamide with Br2, followed by substitution with amines | 60–80% |
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride may be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted derivatives where the bromine atom is replaced by the nucleophile.
Hydrolysis: Products include the corresponding carboxylic acid and amine.
Scientific Research Applications
Organic Synthesis
The compound serves as a reagent in organic synthesis, particularly for introducing specific functional groups into target molecules. Its ability to undergo nucleophilic substitution reactions is exploited to create more complex chemical entities.
Proteomics Research
In proteomics, 2-Bromo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-acetamide is utilized for protein modification and labeling. This application is crucial for studying protein interactions and functions within biological systems. The reactive nature of the bromine atom allows it to form covalent bonds with amino acid side chains, facilitating the examination of protein dynamics .
Biological Studies
Research indicates that this compound can interact with various biological molecules, potentially modifying their activity or function. Its mechanism involves acting as a reactive intermediate in chemical reactions, which can lead to significant biological implications, such as altering enzyme activity or influencing signaling pathways.
Case Study 1: Protein Labeling
A study demonstrated the effectiveness of this compound in labeling specific proteins within a cellular environment. The compound was shown to selectively bind to target proteins, allowing researchers to track these proteins using fluorescence techniques. This application is pivotal in understanding cellular processes and protein interactions.
Case Study 2: Enzyme Interaction
Another investigation focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that this compound could inhibit enzyme activity, suggesting its potential as a tool for modulating metabolic processes in cells.
Mechanism of Action
The mechanism of action of 2-Bromo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-acetamide involves its ability to act as a reactive intermediate in various chemical reactions. The bromine atom serves as a leaving group, facilitating nucleophilic substitution reactions. The pyrrolidinylcarbonyl group can interact with biological molecules, potentially modifying their activity or function .
Comparison with Similar Compounds
Key Observations :
- Pyrrolidinylcarbonyl vs.
- Substituent Position : Ortho-substituted derivatives (e.g., 2-chlorophenyl in ) exhibit restricted rotation around the amide bond, favoring planar conformations that may influence binding interactions .
- Electron-Withdrawing Groups : Compounds like 2-bromo-N-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide () feature dual bromine substitutions, increasing molecular weight and lipophilicity .
Biological Activity
2-Bromo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C₁₃H₁₅BrN₂O₂
- Molecular Weight : 311.19 g/mol
- CAS Number : 1138445-76-7
The presence of a bromine atom and a pyrrolidinylcarbonyl group contributes to its reactivity and interaction with biological systems. The bromine atom facilitates nucleophilic substitution reactions, while the pyrrolidinylcarbonyl moiety enhances binding affinity to various biological targets .
The biological activity of this compound is primarily attributed to its ability to act as a reactive intermediate. The compound modulates various biochemical pathways, impacting protein interactions and enzyme inhibition. Specifically, it has been shown to interact with specific proteins or enzymes, elucidating its potential therapeutic targets .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further investigation in drug development.
Enzyme Inhibition
The compound has been studied for its role in inhibiting specific enzymes involved in critical biological processes. For instance, it has demonstrated effectiveness against diacylglycerol kinases, which are important in lipid signaling pathways. This inhibition can lead to alterations in cellular signaling and metabolic processes .
Case Studies
-
Inhibition of Hepatitis C Virus (HCV)
A study explored the use of similar compounds in the treatment of HCV infection, highlighting the potential for this compound to serve as a lead compound in antiviral drug development . -
Protein Interaction Studies
Research focusing on the interactions between this compound and various proteins has revealed insights into its mechanism of action. The unique structural features enhance its binding affinity, suggesting that it may modify protein activity or function effectively .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-Bromo-N-[3-(1-pyrrolidinylcarbonyl)phenyl]-acetamide | Structure | Significant enzyme inhibition |
| 2-Bromo-N-[2-(1-piperidinylcarbonyl)phenyl]-acetamide | Structure | Antimicrobial properties |
The table above compares this compound with structurally similar compounds, showcasing their respective biological activities.
Q & A
Q. What are the common synthetic strategies for preparing 2-Bromo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-acetamide, and what reaction conditions are critical for optimizing yield?
-
Methodological Answer : The synthesis of brominated acetamide derivatives typically involves coupling a bromoacetyl moiety with a substituted aniline. A validated approach for analogous compounds (e.g., 2-(4-bromophenyl)-N-(pyrazin-2-yl)acetamide) employs carbodiimide-mediated amide bond formation. For example, 4-bromophenylacetic acid is reacted with an amine (e.g., 2-aminopyrazine) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in dichloromethane, catalyzed by triethylamine at 273 K. Critical parameters include stoichiometric ratios (1:1 acid-to-amine), solvent polarity, and low-temperature stirring to minimize side reactions. Post-reaction purification via extraction and recrystallization (e.g., methylene chloride evaporation) ensures >95% purity .
-
Reagents and Conditions Table :
| Reagent | Role | Molar Ratio | Solvent | Temperature |
|---|---|---|---|---|
| 4-Bromophenylacetic acid | Substrate | 1.0 | CH₂Cl₂ | 273 K |
| 2-Aminopyrazine | Nucleophile | 1.0 | CH₂Cl₂ | 273 K |
| EDC | Coupling agent | 1.2 | CH₂Cl₂ | 273 K |
| Triethylamine | Catalyst | 2.0 | CH₂Cl₂ | 273 K |
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments (e.g., pyrrolidinyl carbonyl protons at δ 2.5–3.5 ppm) and confirm bromine substitution via coupling patterns.
- X-ray Crystallography : Single-crystal X-ray diffraction resolves intramolecular interactions (e.g., S(6) hydrogen-bond motifs) and dihedral angles between aromatic rings (e.g., 54.6° in analogous structures). Refinement parameters (R-factor <0.05) ensure accuracy .
- Infrared Spectroscopy (IR) : Confirms amide C=O stretches (~1650 cm⁻¹) and pyrrolidinyl N–H bends (~3300 cm⁻¹).
Q. How can researchers screen this compound for biological activity, and what assays are suitable for initial evaluation?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorescence-based or colorimetric assays (e.g., acetylcholinesterase inhibition) with IC₅₀ determination.
- Protein-Ligand Interaction Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities (Kd values).
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa) assess antiproliferative effects. Dose-response curves (1–100 µM) and controls (e.g., DMSO vehicle) are critical .
Advanced Research Questions
Q. How can computational modeling (e.g., quantum chemistry) guide the design of reactions involving this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states. For example:
- Reaction Path Search : Tools like GRRM or Gaussian optimize intermediates (e.g., tetrahedral amide adducts).
- Solvent Effects : COSMO-RS models simulate solvation energies in polar aprotic solvents (e.g., CH₂Cl₂).
- Kinetic Profiling : Transition state theory calculates activation energies (ΔG‡) to identify rate-limiting steps.
- ICReDD Framework : Integrates computational predictions with experimental validation, reducing trial-and-error cycles .
Q. What crystallographic data analysis techniques resolve intermolecular interactions in this compound’s solid-state structure?
- Methodological Answer :
-
Hydrogen Bonding : Identify N–H···N and C–H···O interactions using Mercury software. For example, chains along [100] in analogous structures are linked via weak hydrogen bonds (2.8–3.2 Å).
-
Packing Analysis : PLATON evaluates void spaces and π-π stacking (e.g., centroid distances <4.0 Å).
-
Thermal Ellipsoids : Refinement with SHELXL validates anisotropic displacement parameters (Ueq <0.05 Ų) .
- Crystallographic Parameters Table :
| Parameter | Value |
|---|---|
| Space Group | P21/c (monoclinic) |
| Unit Cell Dimensions | a=9.81 Å, b=7.29 Å, c=27.02 Å, β=92.9° |
| R-factor | <0.041 |
| Z | 4 |
Q. How can researchers address contradictions in biological activity data across different assays?
- Methodological Answer :
- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity. Impurities (e.g., unreacted bromoacetate) may skew results .
- Assay Replication : Repeat experiments with independent batches and standardized protocols (e.g., ATP concentration in kinase assays).
- Dose-Response Consistency : Compare EC₅₀ values across multiple cell lines (e.g., HEK293 vs. CHO) to rule out cell-type specificity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
